

# The Synthesis and Discovery of Tetrarhodium Dodecacarbonyl: A Technical Guide

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Compound of Interest		
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An in-depth exploration of the seminal discovery and synthetic methodologies of **tetrarhodium dodecacarbonyl** (Rh<sub>4</sub>(CO)<sub>12</sub>), a cornerstone of organometallic chemistry and a vital catalyst in industrial processes. This guide is intended for researchers, scientists, and professionals in the field of drug development and catalysis, providing a comprehensive overview of the compound's properties, synthesis, and historical context.

## Introduction

**Tetrarhodium dodecacarbonyl**, with the chemical formula Rh<sub>4</sub>(CO)<sub>12</sub>, is a dark-red crystalline solid that holds a significant place in the landscape of metal carbonyl clusters.[1] As the smallest stable binary rhodium carbonyl, it serves as a crucial precursor in the synthesis of other rhodium clusters and as a catalyst in various organic transformations, most notably hydroformylation.[1][2] The molecule possesses a tetrahedral core of four rhodium atoms, coordinated with twelve carbonyl ligands.[1] Specifically, the structure consists of nine terminal and three bridging carbonyl groups, which can be expressed as Rh<sub>4</sub>(CO)<sub>9</sub>(μ-CO)<sub>3</sub>.[1][2]

## **Historical Discovery**

The exploration of rhodium carbonyls dates back to the work of Walter Hieber and H. Lagally in the early 1940s. Their pioneering research into the reactions of rhodium salts under high pressures of carbon monoxide laid the groundwork for the field of rhodium carbonyl chemistry. However, it was the later work of Paolo Chini and his collaborators that significantly advanced the understanding and synthesis of rhodium carbonyl clusters, including the development of



accessible synthetic routes to  $Rh_4(CO)_{12}$  at atmospheric pressure.[3] Chini's contributions were instrumental in making these compounds readily available for further study and application.

## **Physicochemical and Spectroscopic Data**

A summary of the key quantitative data for **tetrarhodium dodecacarbonyl** is presented in the tables below, providing a ready reference for its physical and spectroscopic properties.

Table 1: Physical Properties of **Tetrarhodium Dodecacarbonyl** 

Property	Value
Chemical Formula	C12O12Rh4
Molar Mass	747.74 g/mol [4]
Appearance	Dark-red crystalline solid[1]
Density	2.52 g/cm <sup>3</sup> [5]
Solubility	Soluble in chlorocarbons, toluene, tetrahydrofuran[1]

Table 2: Spectroscopic Data for Tetrarhodium Dodecacarbonyl

Spectroscopic Technique	Observed Signals and Assignments
Infrared (IR) Spectroscopy (vCO, cm <sup>-1</sup> )	Terminal CO stretching: ~2075, 2069, 2044, 2042 cm <sup>-1</sup> Bridging CO stretching: ~1885 cm <sup>-1</sup>
<sup>13</sup> C Nuclear Magnetic Resonance (NMR)	Exhibits fluxional behavior in solution, with signals corresponding to terminal and bridging carbonyls coalescing at higher temperatures.[6]

# **Experimental Protocols for Synthesis**

Several synthetic methods for **tetrarhodium dodecacarbonyl** have been developed. The following protocols are based on established literature procedures, providing detailed steps for laboratory preparation.



# Synthesis from Rhodium(III) Chloride and Activated Copper

This method, a common and reliable procedure, involves the reductive carbonylation of rhodium(III) chloride in the presence of activated copper metal.

#### Overall Reaction:

 $4 \text{ RhCl}_3 \cdot 3H_2O + 8 \text{ Cu} + 22 \text{ CO} \rightarrow \text{Rh}_4(\text{CO})_{12} + 2 \text{ CO}_2 + 8 \text{ CuCl}(\text{CO}) + 4 \text{ HCl} + 10 \text{ H}_2O[1]$ 

#### **Detailed Protocol:**

- In a suitable reaction vessel equipped with a gas inlet and a magnetic stirrer, a solution of rhodium(III) chloride trihydrate (RhCl<sub>3</sub>·3H<sub>2</sub>O) in deionized water is prepared.
- Freshly activated copper powder is added to the solution.
- The reaction mixture is stirred vigorously while a stream of carbon monoxide (CO) gas is bubbled through the solution at atmospheric pressure and room temperature.
- The reaction is monitored by observing the color change of the solution. The formation of the dark-red Rh<sub>4</sub>(CO)<sub>12</sub> precipitate indicates the progress of the reaction.
- Upon completion, the solid product is isolated by filtration.
- The crude product is washed with water, ethanol, and then a small amount of hexane to remove impurities.
- Further purification can be achieved by recrystallization from a suitable solvent such as hexane or toluene.

## Synthesis from Dichlorotetracarbonyl Dirhodium(I)

This alternative procedure utilizes the precursor [Rh(CO)<sub>2</sub>Cl]<sub>2</sub>, which is first synthesized from rhodium(III) chloride.

#### Overall Reaction:



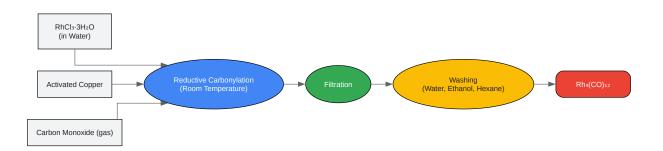
 $2 [Rh(CO)_2CI]_2 + 4 CO + 4 H_2O \rightarrow Rh_4(CO)_{12} + 4 HCI + 2 H_2 + 2 CO_2[7]$ 

#### **Detailed Protocol:**

- Preparation of [Rh(CO)<sub>2</sub>Cl]<sub>2</sub>: Dichlorotetracarbonyl dirhodium(I) is prepared by passing carbon monoxide over rhodium(III) chloride hydrate at approximately 100 °C.
- Synthesis of Rh<sub>4</sub>(CO)<sub>12</sub>: In a reaction flask, [Rh(CO)<sub>2</sub>Cl]<sub>2</sub> is suspended in hexane containing a stoichiometric amount of sodium bicarbonate (NaHCO<sub>3</sub>).[7]
- The suspension is stirred at room temperature under an atmosphere of carbon monoxide.
- The reaction proceeds with the formation of Rh<sub>4</sub>(CO)<sub>12</sub> which can be isolated from the reaction mixture.
- The product is purified by filtration and washing as described in the previous method. A reported yield for this method is approximately 82%.[7]

## **Visualizing the Synthesis Workflow**

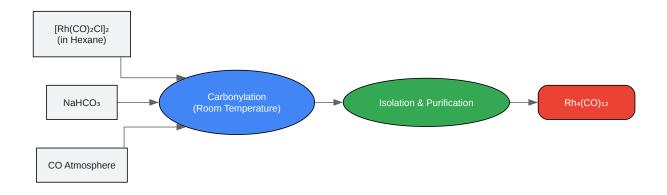
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic procedures described above.



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Synthesis of Rh<sub>4</sub>(CO)<sub>12</sub> from RhCl<sub>3</sub> and Copper.



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Synthesis of Rh<sub>4</sub>(CO)<sub>12</sub> from [Rh(CO)<sub>2</sub>Cl]<sub>2</sub>.

### Conclusion

**Tetrarhodium dodecacarbonyl** remains a compound of significant interest in both academic research and industrial applications. Its discovery and the development of efficient synthetic routes have paved the way for extensive investigations into its catalytic activity and the broader field of metal carbonyl cluster chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals engaged in the synthesis and utilization of this important organometallic compound.

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